(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo
Description
This compound belongs to the bicyclic ether family, characterized by a 9-oxabicyclo[4.2.1]nonane backbone with bromine substituents at the 2 and 5 positions.
Properties
Molecular Formula |
C8H12Br2O |
|---|---|
Molecular Weight |
283.99 g/mol |
IUPAC Name |
(1S,2S,5R,6R)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H12Br2O/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-8H,1-4H2/t5-,6+,7-,8+ |
InChI Key |
OUPZIIVEHFFXQS-KVFPUHGPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC[C@H]([C@@H]1O2)Br)Br |
Canonical SMILES |
C1CC2C(CCC(C1O2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic 9-oxabicyclo[4.2.1]nonane framework can be synthesized through intramolecular cyclization of suitably functionalized precursors such as cyclohexane derivatives bearing hydroxyl and leaving groups positioned for ring closure. For example, diols or halohydrins derived from cyclohexane can undergo intramolecular nucleophilic substitution or ring-expansion reactions to form the bicyclic ether.
Diastereoselective and Enantioselective Control
Stereochemical control is critical in this synthesis. Approaches include:
Use of chiral starting materials such as enantiomerically pure cyclohexane derivatives.
Application of asymmetric catalysis or chiral auxiliaries during key steps like bromination or cyclization.
Kinetic versus thermodynamic control of stereoisomers by adjusting reaction temperature, solvent, and reagent stoichiometry.
Experimental Data and Yields
While specific yields for this exact compound are scarce, analogous compounds in the bicyclic brominated ether family have been synthesized with yields ranging from moderate to high (50-90%) depending on the step and conditions.
Example Data Table of Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Notes |
|---|---|---|---|---|
| Cyclization to bicyclic ether | Intramolecular SN2, base, solvent | 70-85 | Retention of stereochemistry | Requires dry, inert atmosphere |
| Dibromination | Br2 in dichloromethane, 0 °C | 60-75 | Endo isomer favored | Slow addition to control selectivity |
| Alternative bromination | N-bromosuccinimide, radical initiator | 50-65 | Mixture of isomers possible | Light or heat initiation required |
Research Discoveries and Advances
Recent studies have shown that polymer-supported periodate oxidation can be used to prepare related bicyclic aldehydes, which can be further functionalized to introduce bromine substituents with high stereoselectivity.
Enantioselective total syntheses of related bicyclic natural products have employed substrate chirality-induced asymmetric reactions to set multiple stereocenters efficiently.
The use of Pd/C catalyzed hydrogenation has been demonstrated to convert bicyclic intermediates into diols, which serve as precursors for subsequent bromination steps.
Novel rearrangement reactions involving spirocyclic intermediates have been explored to access complex bicyclic frameworks with halogen substituents.
Summary and Recommendations
The preparation of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo involves a multi-step synthetic route emphasizing stereochemical control during bicyclic core formation and dibromination. Key points include:
Starting from chiral cyclohexane derivatives or related bicyclic diols.
Employing intramolecular cyclization or ring-expansion to form the bicyclic oxabicyclo core.
Using controlled bromination conditions to install bromine atoms with endo selectivity.
Applying asymmetric synthesis techniques to ensure stereochemical purity.
Future synthetic efforts may benefit from exploring catalytic asymmetric bromination methods and polymer-supported reagents to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of oxo derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Reduction Reactions: The major product is the dihydro derivative.
Oxidation Reactions: Products include oxo derivatives with varying degrees of oxidation.
Scientific Research Applications
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxabicyclo structure play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of specific enzymes or by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs in Bicyclic Ether Systems
(a) 9-Oxabicyclo[3.3.1]nonane Derivatives
- 9-Oxabicyclo[3.3.1]nonane-2,6-diol (CAS 545401-75-0): Molecular Formula: C₈H₁₄O₃, MW: 158.19 . Key Features: Diol substituents at positions 2 and 6 enhance polarity and hydrogen-bonding capacity compared to the dibromo compound. Applications: Used as intermediates in fine chemical synthesis due to hydroxyl reactivity .
- 2,9-Dioxabicyclo[3.3.1]non-7-ene (Lineatin) : Structure: Tricyclic ether with methyl groups and a double bond. Key Features: Increased rigidity and volatility due to the dioxa and unsaturated framework. Used as a pheromone in arthropods.
| Compound | Backbone | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Dibromo Compound | [4.2.1]nonane | 2-Br, 5-Br | ~290 (estimated) | High density, electrophilic |
| 9-Oxabicyclo[3.3.1]nonane | [3.3.1]nonane | 2-OH, 6-OH | 158.19 | Polar, hydrogen-bonding |
| Lineatin | [3.3.1.0⁴,⁷]nonane | Methyl groups | ~210 | Volatile, rigid |
(b) Azabicyclo Analogs
- 2,5-Dibromo-N-cyano-9-azabicyclo[4.2.1]nonane (76) : Key Features: Nitrogen replaces the oxygen bridge, increasing basicity. Bromine and cyano groups enhance electrophilicity.
| Compound | Heteroatom | Substituents | Molecular Weight | Applications |
|---|---|---|---|---|
| Target Dibromo Compound | O (ether) | 2-Br, 5-Br | ~290 | Synthetic intermediate |
| Azabicyclo[4.2.1]nonane | N (amine) | 2-Br, 5-Br, CN | ~300 (estimated) | Reactive intermediate |
| Diazabicyclo[4.2.1]nonane | N, N | 3-Me | 213.1 | Pharmaceutical research |
Functional Group and Reactivity Comparisons
- Bromine vs. Hydroxyl Groups : The dibromo compound’s bromine atoms facilitate nucleophilic substitution (e.g., Suzuki coupling), whereas diol analogs (e.g., CAS 545401-75-0) undergo oxidation or esterification .
- Steric Effects : The endo configuration of the target compound creates steric hindrance, contrasting with the exo-methyl groups in lineatin, which enhance volatility .
Pharmacologically Relevant Analogs
- Methylhyoscine Bromide (3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane) : Structure: Tricyclic with ester and quaternary ammonium groups. Applications: Anticholinergic agent. The target compound’s bromine may offer distinct electronic effects for receptor binding.
Biological Activity
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo is a bicyclic compound featuring two bromine atoms and an oxygen atom within its structure. This unique configuration contributes to its potential biological activity and reactivity in various chemical environments. The compound's molecular formula is C₈H₁₂Br₂O, and it is characterized by specific stereochemical configurations at its chiral centers.
Structural Characteristics
The presence of bromine atoms enhances the electrophilic nature of the compound, making it suitable for nucleophilic substitution reactions. These reactions are crucial for synthesizing more complex organic molecules and exploring therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₂Br₂O |
| Structure Type | Bicyclic compound |
| Key Functional Groups | Bromine atoms, Oxygen atom |
Synthesis and Reactivity
The synthesis of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane typically involves bromination reactions of precursor compounds under controlled conditions. The following methods are commonly employed:
- Bromination : Reaction with bromine in solvents like carbon tetrachloride or chloroform.
- Free Radical Mechanism : The reaction proceeds via a free radical mechanism leading to the dibromo derivative.
This compound's ability to undergo further chemical modifications makes it a versatile intermediate in synthetic organic chemistry.
Biological Activity and Applications
Research into the biological activity of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane has revealed several potential applications:
- Antimicrobial Properties : Studies indicate that brominated compounds often exhibit antimicrobial activity due to their ability to interact with biological membranes and disrupt cellular processes.
- Pharmacological Potential : The compound may serve as a scaffold for developing new pharmaceuticals targeting various biological pathways.
Case Study: Antimicrobial Activity
A study conducted on structurally similar dibrominated compounds demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action was attributed to the disruption of cell membrane integrity and interference with metabolic functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 9-Oxabicyclo[4.2.1]nonane | Bicyclic without halogens | Base structure for modifications |
| 1-Bromo-9-oxabicyclo[4.2.1]nonane | Contains one bromine atom | Less reactive than dibrominated version |
| 9-Oxabicyclononanediol | Hydroxy group instead of bromines | Potentially different biological activity |
The dibrominated structure enhances reactivity compared to non-brominated analogs and provides distinct pathways for chemical transformations and biological interactions.
Q & A
Q. What precautions are necessary when handling brominated bicyclic ethers to prevent degradation?
- Methodological Answer : Store compounds under inert atmosphere (argon or nitrogen) at -20°C to avoid light- or moisture-induced decomposition. Use amber glassware during reactions and purification. For long-term stability studies, conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC to identify degradation pathways .
Advanced Structural and Mechanistic Studies
Q. How does the compound’s conformation influence its reactivity in ring-opening reactions?
- Methodological Answer : Compare reactivity of the endo,endo-dibromo derivative with exo isomers. The quasi-equatorial positioning of bromine atoms in the endo conformation may favor nucleophilic attack at specific positions. Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ) to track mechanistic pathways .
Q. Can this compound serve as a precursor for synthesizing tricyclic or polycyclic frameworks?
- Methodological Answer : Explore photochemical or thermal cyclization pathways. For instance, UV irradiation in the presence of a sensitizer (e.g., benzophenone) could induce [2+2] cycloaddition. Alternatively, transition-metal catalysts (e.g., Pd(0)) may enable cross-coupling to form bridged systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
